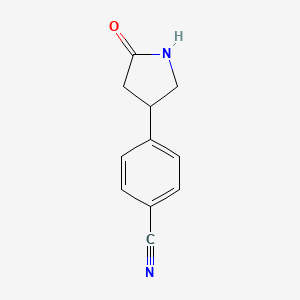
4-(5-Oxopyrrolidin-3-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Oxopyrrolidin-3-yl)benzonitrile is an organic compound characterized by the presence of a pyrrolidine ring attached to a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Oxopyrrolidin-3-yl)benzonitrile typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the reaction of a benzonitrile derivative with a suitable pyrrolidine precursor under controlled conditions .
Industrial Production Methods
Industrial production methods for benzonitriles often involve the conversion of benzoic acids to their corresponding nitriles. This can be achieved through dehydration reactions using reagents such as thionyl chloride or phosphorus pentachloride . Another method involves the use of ionic liquids as catalysts for the one-pot synthesis of benzonitriles from benzaldehyde derivatives .
Chemical Reactions Analysis
Types of Reactions
4-(5-Oxopyrrolidin-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amines .
Scientific Research Applications
4-(5-Oxopyrrolidin-3-yl)benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(5-Oxopyrrolidin-3-yl)benzonitrile involves its interaction with specific molecular targets. For instance, as an LSD1 inhibitor, it binds to the active site of the enzyme, preventing its demethylase activity . This interaction can modulate gene expression and has potential therapeutic applications in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-3-yl)benzonitrile: Similar structure but lacks the oxo group.
4-(2-Oxopyrrolidin-1-yl)benzonitrile: Similar structure with the oxo group at a different position.
Uniqueness
4-(5-Oxopyrrolidin-3-yl)benzonitrile is unique due to its specific substitution pattern, which can influence its biological activity and binding affinity to molecular targets . This makes it a valuable compound in the development of selective inhibitors and modulators .
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-(5-oxopyrrolidin-3-yl)benzonitrile |
InChI |
InChI=1S/C11H10N2O/c12-6-8-1-3-9(4-2-8)10-5-11(14)13-7-10/h1-4,10H,5,7H2,(H,13,14) |
InChI Key |
AJXWAOYBRLJEGM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


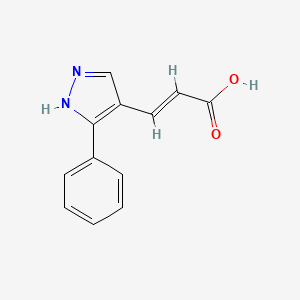

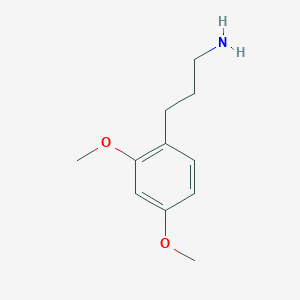
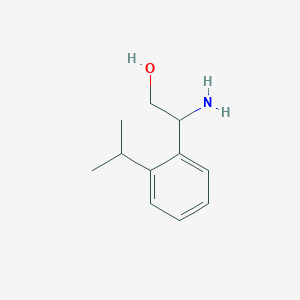
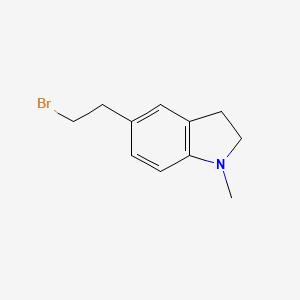







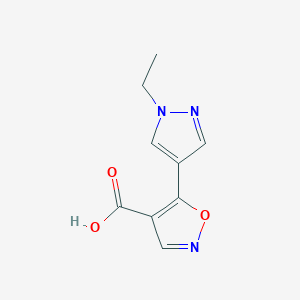
![3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride](/img/structure/B13609816.png)
